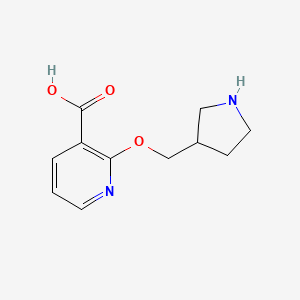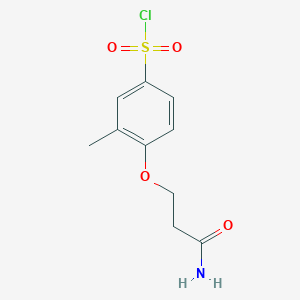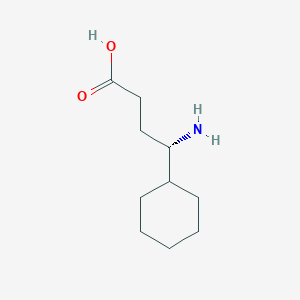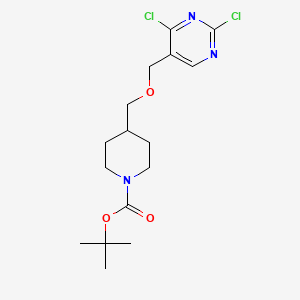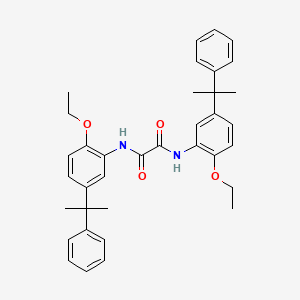
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorocarbonyl group and an imidazole ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the reaction of 5-carboxyphthalide with a chlorinating agent such as thionyl chloride. This reaction produces the chlorocarbonyl derivative, which is then further reacted with other reagents to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorocarbonyl group with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, amines for nucleophilic substitution, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce amide derivatives, while oxidation reactions may yield different oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminosalicylic Acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel diseases.
Chlorogenic Acid: A polyphenolic compound with antioxidant and anti-inflammatory activities.
Uniqueness
5-(Chlorocarbonyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups and reactivity. The presence of both the chlorocarbonyl and imidazole groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69579-39-1 |
|---|---|
Molekularformel |
C5H3ClN2O4 |
Molekulargewicht |
190.54 g/mol |
IUPAC-Name |
5-carbonochloridoyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-3(9)1-2(4(10)11)8-5(12)7-1/h(H,10,11)(H2,7,8,12) |
InChI-Schlüssel |
QEFLFNLGLZIJDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)N1)C(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


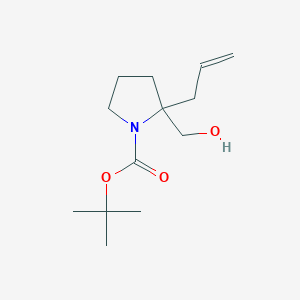
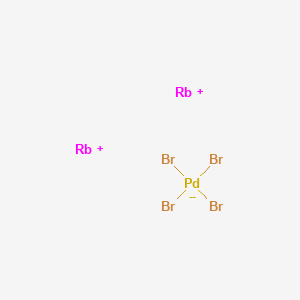
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
